
1-Methyl-1-vinylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-vinylcyclohexane is an organic compound with the molecular formula C9H16 It is a derivative of cyclohexane, where one hydrogen atom is replaced by a methyl group and another by a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1-vinylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with methyl and vinyl groups. This process typically requires the use of strong bases or acids as catalysts to facilitate the addition of the methyl and vinyl groups to the cyclohexane ring. The reaction conditions often include elevated temperatures and pressures to ensure the desired product yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or dehydrogenation processes. These methods are designed to optimize the efficiency and scalability of the production process, making it feasible for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1-vinylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons by adding hydrogen atoms to the vinyl group.
Substitution: The compound can participate in substitution reactions where the vinyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used for reduction reactions.
Substitution: Halogenation reactions may involve reagents such as chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed:
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclohexanes or other substituted derivatives.
Scientific Research Applications
1-Methyl-1-vinylcyclohexane has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research into the biological activity of this compound and its derivatives can provide insights into their potential use as pharmaceuticals or bioactive compounds.
Medicine: The compound’s derivatives may exhibit therapeutic properties, making them candidates for drug development.
Industry: It is used in the production of polymers, resins, and other materials due to its ability to undergo polymerization and other chemical transformations.
Mechanism of Action
The mechanism of action of 1-Methyl-1-vinylcyclohexane depends on the specific reactions it undergoes
Molecular Targets: Enzymes, receptors, and other proteins that facilitate chemical reactions or biological processes.
Pathways Involved: The compound may participate in metabolic pathways, signal transduction pathways, or other biochemical processes, depending on its specific application and context.
Comparison with Similar Compounds
1-Methyl-1-vinylcyclohexane can be compared to other similar compounds, such as:
Cyclohexane: The parent compound, which lacks the methyl and vinyl groups.
1-Methylcyclohexane: A derivative with only a methyl group attached to the cyclohexane ring.
Vinylcyclohexane: A derivative with only a vinyl group attached to the cyclohexane ring.
Uniqueness: this compound is unique due to the presence of both methyl and vinyl groups, which confer distinct chemical and physical properties. This dual substitution allows for a wider range of chemical reactions and applications compared to its simpler counterparts.
Properties
CAS No. |
21623-78-9 |
|---|---|
Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
1-ethenyl-1-methylcyclohexane |
InChI |
InChI=1S/C9H16/c1-3-9(2)7-5-4-6-8-9/h3H,1,4-8H2,2H3 |
InChI Key |
JFZPKTIPFQSYEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


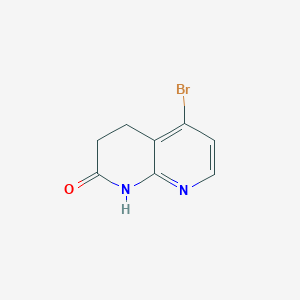
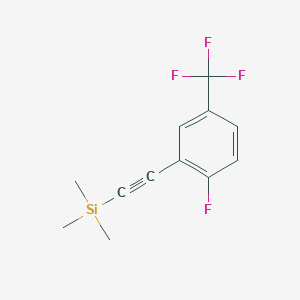
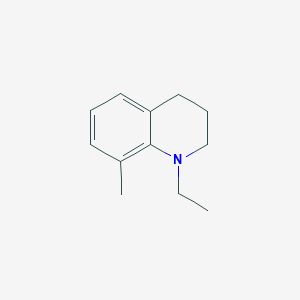
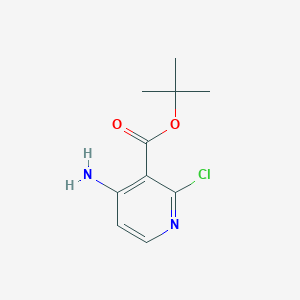
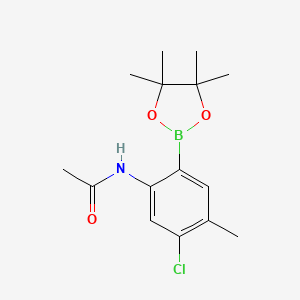
![7-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15232453.png)
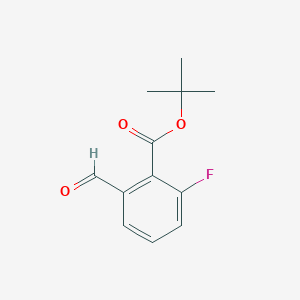
![Ethyl bicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B15232463.png)
![Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B15232467.png)

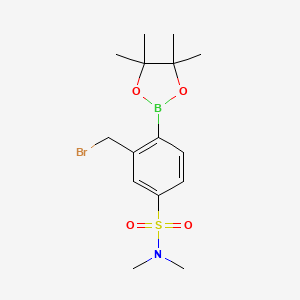
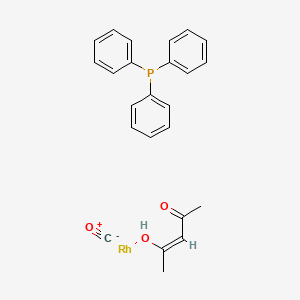
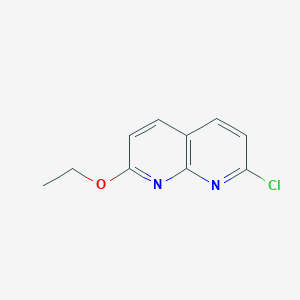
![2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B15232520.png)
